2-(Diisopropylamino)ethyl methacrylate

説明

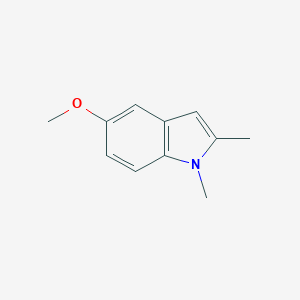

2-(Diisopropylamino)ethyl methacrylate (DPA) is a monomer that can be polymerized to form poly(2-(diisopropylamino)ethyl methacrylate) (PDPA), a polymer with interesting properties and potential applications. The monomer contains a diisopropylamino group attached to an ethyl methacrylate structure, which allows it to undergo various polymerization reactions to create polymers with specific characteristics .

Synthesis Analysis

The synthesis of PDPA can be achieved through Atom Transfer Radical Polymerization (ATRP), a method that allows for controlled polymerization, resulting in polymers with predetermined molecular weights and low polydispersity. In one study, sodium dithionite was used as a reducing agent and supplemental activator in conjunction with a Cu(II)Br2/Me6TREN catalytic system. This eco-friendly system was effective in synthesizing PDPA with well-defined chain-end functionality at 40 °C in an isopropanol–water mixture . Other methods of polymerization include group transfer polymerization, which has been used to create diblock copolymers with DPA as one of the blocks .

Molecular Structure Analysis

The molecular structure of PDPA has been confirmed through various analytical techniques such as 1H NMR and MALDI-TOF. These analyses have verified the structure of the polymer and the high functionality of the chain ends. The use of an alkyne functionalized initiator in the ATRP process has allowed for further modification of the polymer through azide–alkyne Huisgen cycloaddition, demonstrating the versatility of the polymer's molecular structure for post-polymerization modifications .

Chemical Reactions Analysis

DPA has been used to synthesize various copolymers and block copolymers, demonstrating its reactivity and versatility. For instance, DPA was block copolymerized with other tertiary amine methacrylate comonomers, and the resulting diblock copolymers were selectively quaternized to yield cationic diblock copolymers with unique micellization properties in aqueous media . The reactivity of DPA also extends to the formation of salts when reacted with acid monomers, which can significantly affect the thermal degradation behavior of the resulting copolymers .

Physical and Chemical Properties Analysis

The physical and chemical properties of PDPA and its copolymers are influenced by the molecular structure and the nature of the comonomers used. The presence of the diisopropylamino group imparts certain properties such as hydrophilicity, which can be tuned by the degree of quaternization. The thermal stability of the polymers can be affected by the incorporation of phosphorus-containing monomers, leading to the formation of residual char at high temperatures . The solution properties of PDPA-based copolymers have been studied using viscometry, revealing that the reduced viscosity in water is affected by the molar mass and the quaternization degree of the amino groups .

科学的研究の応用

Summary of the Application

DPAEMA is used in the creation of cationic nanoparticles for intracellular drug delivery . These nanoparticles have pH-responsive properties, which are useful for delivering therapeutic agents within cells .

Methods of Application

The nanoparticles are synthesized with DPAEMA as a comonomer, which increases the hydrophobic content of the inner particle core . The hydrophobic nature of DPAEMA under certain pH conditions allows it to transition into a hydrophobic state, making it an ideal candidate for use in pH-responsive nanoparticles .

Results or Outcomes

The introduction of DPAEMA into the nanoparticle system enhances the physiochemical attributes and cargo delivery efficiency . The nanoparticles synthesized with DPAEMA have been small (less than 150 nm) with hydrodynamic diameters varying between studies due to the nature of comonomers or differences in the nominal feed ratios of DPAEMA used .

2. Synthesis of Amphiphilic Diblock and Statistical Copolymers

Summary of the Application

DPAEMA is used in the synthesis of amphiphilic diblock and statistical copolymers . These copolymers have potential applications as nanocarriers of pharmaceutical compounds .

Methods of Application

The copolymers are synthesized using the reversible addition–fragmentation chain transfer polymerization technique (RAFT polymerization) . DPAEMA is used along with dimethylamino ethyl methacrylate to create the copolymers .

Results or Outcomes

The synthesized copolymers exhibit novel solution properties and self-assemble in aqueous media . The behavior and properties of the resulting micelles and aggregates are dependent on the pH, temperature, and ionic strength of the aqueous solutions .

3. pH-Responsive Polymer Systems

Summary of the Application

DPAEMA is used in the creation of pH-responsive polymer systems . These polymers can respond to solution pH by undergoing structural and property changes such as surface activity, chain conformation, solubility, and configuration .

Methods of Application

The polymers are synthesized using DPAEMA as a monomer . The physical properties of the polymer, such as its chain conformation, configuration, and solubility, can be tailored by manipulating the pH or ionic strength .

Results or Outcomes

These unique properties of pH-responsive polymer systems make them very useful in various applications such as drug delivery, gene delivery, sensors, surfaces, membranes, and chromatography .

4. Tissue Engineering

Summary of the Application

Polymers synthesized with DPAEMA find application in tissue engineering . They can be used to create scaffolds that support the growth and development of new tissues .

Methods of Application

The polymers are synthesized using DPAEMA as a monomer . The resulting polymers can be processed into various forms, such as hydrogels or nanofibers, to create scaffolds suitable for tissue engineering .

Results or Outcomes

The use of DPAEMA-based polymers in tissue engineering has shown promising results, with improved cell adhesion, proliferation, and differentiation observed in several studies .

5. Enhanced Nanoparticle Stability and Cytocompatibility

Summary of the Application

DPAEMA is used to enhance the stability and cytocompatibility of cationic nanoparticles . These nanoparticles are widely investigated for their potent ability to transport therapeutic agents intracellularly .

Methods of Application

The nanoparticles are synthesized with DPAEMA, a comonomer that heightens the hydrophobic content of the inner particle core . DPAEMA transitions into a hydrophobic state under pH conditions lower than 6.2 (acidic) from deprotonation, making it an ideal candidate for use in pH-responsive nanoparticles .

Results or Outcomes

The introduction of DPAEMA into the nanoparticle system enhances the physiochemical attributes and cargo delivery efficiency . The nanoparticles synthesized with DPAEMA have been small (less than 150 nm) with hydrodynamic diameters varying between studies due to the nature of comonomers or differences in the nominal feed ratios of DPAEMA used .

6. Synthesis of pH-Responsive Polymers

Summary of the Application

DPAEMA is used in the synthesis of pH-responsive polymers . These polymers can respond to solution pH by undergoing structural and property changes such as surface activity, chain conformation, solubility, and configuration .

Methods of Application

The polymers are synthesized using DPAEMA as a monomer . The physical properties of the polymer, such as its chain conformation, configuration, and solubility, can be tailored by manipulating the pH or ionic strength .

Results or Outcomes

These unique properties of pH-responsive polymer systems make them very useful in various applications such as drug delivery, gene delivery, sensors, surfaces, membranes, and chromatography .

Safety And Hazards

DPAEMA is classified as a skin irritant (Category 2), eye damage (Category 1), skin sensitizer (Category 1), and specific target organ toxicity - single exposure (Category 3, Respiratory system) . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to wash skin thoroughly after handling .

特性

IUPAC Name |

2-[di(propan-2-yl)amino]ethyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO2/c1-9(2)12(14)15-8-7-13(10(3)4)11(5)6/h10-11H,1,7-8H2,2-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVYHMICYJHWXIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CCOC(=O)C(=C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

33479-56-0 | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-[bis(1-methylethyl)amino]ethyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33479-56-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID5066110 | |

| Record name | 2-(Diisopropylamino)ethyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5066110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; [MSDSonline] | |

| Record name | 2-(Diisopropylamino)ethyl methacrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4903 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

BP: 120 °C at 15 mm Hg | |

| Record name | 2-(DIISOPROPYLAMINO)ETHYL METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6090 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.900 g/cu cm | |

| Record name | 2-(DIISOPROPYLAMINO)ETHYL METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6090 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

2-(Diisopropylamino)ethyl methacrylate | |

Color/Form |

Liquid | |

CAS RN |

16715-83-6 | |

| Record name | 2-(Diisopropylamino)ethyl methacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16715-83-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diisopropylaminoethyl methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016715836 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-[bis(1-methylethyl)amino]ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(Diisopropylamino)ethyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5066110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-diisopropylaminoethyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.051 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N-DIISOPROPYLAMINOETHYL METHACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QQQ3B8K5K1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-(DIISOPROPYLAMINO)ETHYL METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6090 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzenesulfonamide, 4-[[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]azo]-3-chloro-N-(2-chloroethyl)-](/img/structure/B99439.png)

![1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-[(3-nitrophenyl)methylene]-](/img/structure/B99448.png)

![[(2-Methylbenzyl)thio]acetic acid](/img/structure/B99457.png)